REACTION_CXSMILES
|
[Na+].[F:2][C:3]1[C:8](C)=[CH:7][C:6]([NH:10][CH2:11][C:12]([O-:14])=O)=[C:5]([N+:15]([O-])=O)[CH:4]=1.O.O.[Sn](Cl)Cl.[CH2:23](O)C>>[F:2][C:3]1[CH:4]=[C:5]2[C:6]([NH:10][CH2:11][C:12](=[O:14])[N:15]2[CH3:23])=[CH:7][CH:8]=1 |f:0.1,2.3.4|
|
Name
|
N-(4-fluoro-5-methyl-2-nitrophenyl)glycine sodium salt
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
[Na+].FC1=CC(=C(C=C1C)NCC(=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water (4.0 mL)
|
Type
|
EXTRACTION
|
Details
|
suspension was extracted with ethyl acetate (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2NCC(N(C2=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.032 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |